- In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe, Journal of Organic Chemistry, 2011, 76(10), 3616-3625
Cas no 950194-37-3 ((-)-Benzotetramisole)
(-)-Benzotetramisole structure
Product Name:(-)-Benzotetramisole
CAS-Nr.:950194-37-3
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669
Update Time:2025-05-22
(-)-Benzotetramisole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
- LogP
- (-)-Benzotetramisole
- (-)-BTM
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
- (S)-Benzotetramisole
- (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- MLS002206350
- SMR001295168
- (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
- cid_17747785
- HMS2210M19
- BDBM115080
- OR52688
- AK164829
- AB1011171
- B3549
- Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
- (2S)-2-pheny
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
- (S)-BTM
- 950194-37-3
- SCHEMBL25226606
- (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
- YGCWPCVAVSIFLO-GFCCVEGCSA-N
- AKOS025147094
- DTXSID50589931
- AS-69584
- (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
- MFCD15072149
- CHEMBL1602198
- CS-W012615
-
- MDL: MFCD15072149
- Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
- InChI-Schlüssel: YGCWPCVAVSIFLO-GFCCVEGCSA-N
- Lächelt: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1
Berechnete Eigenschaften
- Genaue Masse: 252.07200
- Monoisotopenmasse: 252.072
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 40.9
- XLogP3: 3.2
Experimentelle Eigenschaften
- Dichte: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 93.0 to 97.0 deg-C
- Siedepunkt: 428.075°C at 760 mmHg
- Flammpunkt: 212.692°C
- Brechungsindex: 1.736
- Löslichkeit: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 45.53000
- LogP: 2.79400
(-)-Benzotetramisole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120975-1g |
(-)-Benzotetramisole |
950194-37-3 | 98% | 1g |
¥606.90 | 2023-09-04 | |
| Alichem | A059003356-1g |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 95% | 1g |
$306.36 | 2023-08-31 | |
| Alichem | A059003356-5g |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 95% | 5g |
$994.98 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3549-1G |
(-)-Benzotetramisole |
950194-37-3 | >98.0%(GC) | 1g |
¥880.00 | 2024-04-15 | |
| Chemenu | CM112107-5g |
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |
950194-37-3 | 95% | 5g |
$427 | 2021-06-17 | |
| TRC | B130425-10mg |
(-)-Benzotetramisole |
950194-37-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130425-50mg |
(-)-Benzotetramisole |
950194-37-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130425-100mg |
(-)-Benzotetramisole |
950194-37-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015902-1g |
(-)-Benzotetramisole |
950194-37-3 | 98% | 1g |
¥461 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803606-5g |
(-)-Benzotetramisole |
950194-37-3 | 98.0% | 5g |
¥2,168.00 | 2022-10-10 |
(-)-Benzotetramisole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ; overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
Referenz
- Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole), Huaxue Shiji, 2010, 32(4), 293-295
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
Referenz
- Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts, 2010, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles, ACS Catalysis, 2018, 8(11), 10537-10544
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles, Angewandte Chemie, 2018, 57(26), 7800-7803
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Referenz
- A Scalable, Chromatography-Free Synthesis of Benzotetramisole, Synthesis, 2015, 47(1), 34-41
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , Tempo Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
Referenz
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy, Angewandte Chemie, 2019, 58(31), 10521-10527
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles, Angewandte Chemie, 2018, 57(37), 12102-12105
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters, Journal of the American Chemical Society, 2016, 138(16), 5214-5217
(-)-Benzotetramisole Raw materials
- (S)-(+)-2-Phenylglycinol
- 2-chloro-1,3-benzothiazole
- (S)-N-(2-benzothiazolyl)-2-hydroxy-1-phenylethylamine
(-)-Benzotetramisole Preparation Products
(-)-Benzotetramisole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:950194-37-3)(-)-Benzotetramisole
Bestellnummer:A1054438
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:40
Preis ($):337.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:950194-37-3)(-)-苯并四咪唑
Bestellnummer:LE5871209
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:45
Preis ($):discuss personally
Email:18501500038@163.com
(-)-Benzotetramisole Verwandte Literatur
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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